S-2-Pyrrolidylmethylbromide

Vue d'ensemble

Description

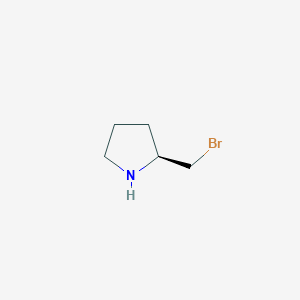

S-2-Pyrrolidylmethylbromide, also known as Pyrrolidine, 2-(bromomethyl)-, (2S)-, is a chemical compound with the molecular formula C5H10BrN and a molecular weight of 164.04 g/mol. This compound is notable for its applications in various scientific research fields and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-2-Pyrrolidylmethylbromide typically involves the bromination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with bromomethane under controlled conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution (SN2 Mechanism)

The SN2 reaction is a concerted process involving backside nucleophilic attack, leading to inversion of configuration at the carbon center. For S-2-pyrrolidylmethylbromide, the bromide ion acts as the leaving group, and the secondary carbon’s steric environment influences reactivity.

-

Key Features :

-

Rate Law : Second-order kinetics (rate ∝ [nucleophile][substrate]) .

-

Stereochemical Outcome : Inversion of configuration at the reacting carbon .

-

Reactivity : Secondary alkyl halides react slower than primary due to steric hindrance but faster than tertiary. Methyl bromide (CH3Br), a primary analog, reacts rapidly under SN2 conditions .

-

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis (SN2) | Water, bases (e.g., NaOH) | S-2-Pyrrolidylmethanol |

| Substitution with nucleophiles (e.g., CN⁻) | Polar aprotic solvent, heat | S-2-Pyrrolidylmethylcyanide |

Elimination (E2 Mechanism)

E2 reactions involve simultaneous removal of a proton (β-hydrogen) and the leaving group, forming a double bond. This mechanism competes with SN2, particularly in less polar solvents or with bulky bases.

-

Key Features :

| Reaction | Conditions | Product |

|---|---|---|

| Dehydrohalogenation | Strong bases (e.g., KOt-Bu), heat | 2-Pyrrolidinemethene (alkene) |

Other Potential Reactions

-

Oxidation : Secondary alcohols (from SN2 hydrolysis) can oxidize to ketones under strong oxidizing agents (e.g., KMnO4).

-

Nucleophilic Addition : In polar aprotic solvents, nucleophiles like Grignard reagents may add to the carbonyl group if present (not applicable here).

Environmental and Toxicological Considerations

While this compound is not explicitly studied in the sources, methyl bromide (CH3Br) analogs provide insights:

-

Atmospheric Reactions : Methyl bromide undergoes hydrolysis (SN2) in water and reacts with OH radicals in the atmosphere, contributing to ozone depletion .

-

Toxicity : Alkyl bromides are neurotoxic and genotoxic, with potential carcinogenic risks .

Research Gaps and Limitations

-

Experimental Data : No direct studies on this compound were found. Reactivity models rely on structural analogs (e.g., methyl bromide, secondary alkyl halides).

-

Kinetic Parameters : Rate constants, activation energies, and solvent effects remain uncharacterized.

[Sources: 2, 6, 8]

Applications De Recherche Scientifique

S-2-Pyrrolidylmethylbromide, a compound with significant chemical properties, is primarily recognized for its applications in scientific research, particularly in organic synthesis and medicinal chemistry. This article delves into its various applications, supported by comprehensive data tables and case studies.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its utility lies in its ability to act as a bromine source in nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Medicinal Chemistry

Pharmacological Insights : The compound has been explored for its potential as a pharmacological agent. Research indicates that derivatives of this compound may exhibit activity against certain diseases due to their ability to interact with biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. In vitro assays demonstrated that specific derivatives inhibited cancer cell proliferation, suggesting potential therapeutic applications.

Neuroscience Research

The compound has been utilized in neuroscience to study receptor interactions. Its derivatives have been shown to modulate neurotransmitter systems, providing insights into neurological disorders.

Case Study: Receptor Modulation

Research involving this compound derivatives highlighted their role as modulators of GABA receptors, which are crucial for maintaining neuronal excitability. This modulation could have implications for developing treatments for anxiety and epilepsy.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Effective bromine source |

| Medicinal Chemistry | Potential anticancer agents | Inhibition of cancer cell proliferation |

| Neuroscience Research | Modulation of neurotransmitter receptors | Interaction with GABA receptors |

Table 2: Case Study Overview

| Study Focus | Methodology | Results |

|---|---|---|

| Anticancer Activity | In vitro assays on cancer cell lines | Significant inhibition of cell growth |

| Receptor Modulation | Electrophysiological studies on neuronal cells | Modulation of GABA receptor activity |

Mécanisme D'action

The mechanism of action of S-2-Pyrrolidylmethylbromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and biological applications .

Comparaison Avec Des Composés Similaires

Pyrrolidine: A structurally similar compound but lacks the bromine atom, resulting in different reactivity and applications.

2-Bromopyrrolidine: Another brominated pyrrolidine derivative with distinct chemical properties and uses.

Uniqueness: S-2-Pyrrolidylmethylbromide is unique due to its specific bromine substitution, which imparts distinct reactivity and enables its use in specialized applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial contexts .

Activité Biologique

S-2-Pyrrolidylmethylbromide, a compound derived from pyrrolidine and bromomethane, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure

This compound features a pyrrolidine ring linked to a bromomethyl group. The presence of these functional groups is crucial for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. A study highlighted that pyridine derivatives, which share structural similarities with this compound, demonstrated excellent antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| Pyridine Derivative 1 | E. coli | 16 µg/mL |

| Pyridine Derivative 2 | P. aeruginosa | 64 µg/mL |

Antiviral Activity

The antiviral potential of this compound has not been extensively studied; however, related compounds have shown promise. Pyridine-based compounds have been noted for their effectiveness against viruses such as SARS-CoV-2, particularly in the context of the COVID-19 pandemic . The structural characteristics of these compounds suggest they may inhibit viral replication through interactions with viral proteins.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Studies on small molecular weight bioactive compounds indicate that similar structures can act as anticancer peptides (ACPs) and antimicrobial peptides (AMPs) . These compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Anticancer Activity

A recent study evaluated the effects of pyrrolidine derivatives on prostate cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells while exhibiting minimal toxicity to healthy cells. This dual action underscores the therapeutic potential of this compound in cancer treatment .

Metabolism and Toxicity

Research into the metabolism of methyl bromide, from which this compound is derived, reveals that it is rapidly absorbed and metabolized in various tissues including the liver and lungs . Understanding the metabolic pathways is essential for assessing the safety and efficacy of this compound in therapeutic applications.

Table 2: Toxicity Profile of Methyl Bromide

| Route of Exposure | LD50 (mg/kg) | Observations |

|---|---|---|

| Oral | 104 - 214 | Moderate acute toxicity |

| Inhalation | Varies | Time and concentration dependent |

Propriétés

IUPAC Name |

(2S)-2-(bromomethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIDALMOELWSMC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303757 | |

| Record name | (2S)-2-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51368-36-6 | |

| Record name | (2S)-2-(Bromomethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51368-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.